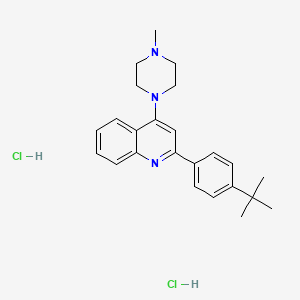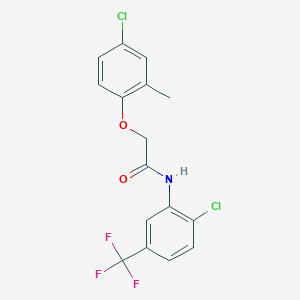
2'-Chloro-2-(4-chloro-2-methylphenoxy)-5'-(trifluoromethyl)acetanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, phenoxy, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.
Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.
Synthesis of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide: The final step involves the reaction of 4-chloro-2-methylphenoxyacetic acid with 2-chloro-5-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve these goals.
化学反应分析
Types of Reactions
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.
Coupling Reactions: The phenoxy and acetanilide groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the oxidation state of the compound.
科学研究应用
2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of 2’-Chloro-2-(4-chloro-2-methylphenoxy)-5’-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: This compound shares the phenoxy and chloro groups but lacks the trifluoromethyl and acetanilide groups.
2-Chloro-5-(trifluoromethyl)aniline: This compound contains the chloro and trifluoromethyl groups but lacks the phenoxy and acetanilide groups.
属性
CAS 编号 |
6217-35-2 |
|---|---|
分子式 |
C16H12Cl2F3NO2 |
分子量 |
378.2 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H12Cl2F3NO2/c1-9-6-11(17)3-5-14(9)24-8-15(23)22-13-7-10(16(19,20)21)2-4-12(13)18/h2-7H,8H2,1H3,(H,22,23) |
InChI 键 |
NWNFQAAVJUVMDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



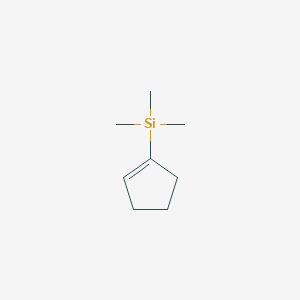
![1-Cyclopentyl-3-(1-methylbenzimidazol-2-yl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11946222.png)
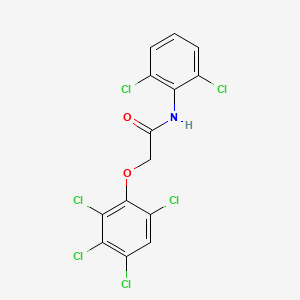
![4-[(2-Toluidinocarbonyl)amino]benzoic acid](/img/structure/B11946237.png)

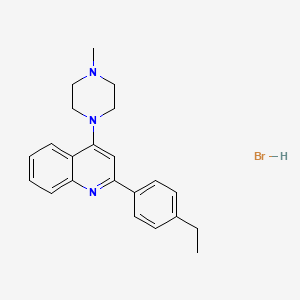

![Benzenamine, 4-[(2,6-dichlorophenyl)azo]-N,N-diethyl-](/img/structure/B11946263.png)
